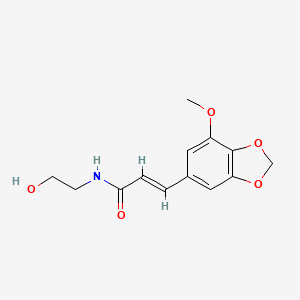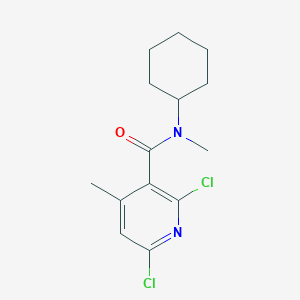![molecular formula C14H9Cl3N4O2S B11469474 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole](/img/structure/B11469474.png)
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole is a complex organic compound that features a tetrazole ring substituted with chlorophenyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorophenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the chlorophenyl or sulfonyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium azide or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential antiviral or anticancer properties.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of tetrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The chlorophenyl and sulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has similar structural features and biological activities.
5-(3,4-dichlorophenyl)-1,3,4-thiadiazole: Another related compound with potential antiviral and anticancer properties.
Uniqueness
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole is unique due to the combination of its tetrazole ring with chlorophenyl and sulfonyl groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C14H9Cl3N4O2S |
|---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-1-(3,4-dichlorophenyl)tetrazole |
InChI |
InChI=1S/C14H9Cl3N4O2S/c15-9-1-4-11(5-2-9)24(22,23)8-14-18-19-20-21(14)10-3-6-12(16)13(17)7-10/h1-7H,8H2 |
InChI Key |
BWUASOLBHPHILA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Chloro-6-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469401.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11469406.png)
![8-(3,4-dimethoxyphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11469414.png)
![5-Tert-butyl-3-(3-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11469420.png)

![3-(4-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11469429.png)
![3-([4-(4-Fluorophenyl)-5-methyl-2H-pyrazol-3-yl]carbamoyl)prop-2-enoic acid](/img/structure/B11469444.png)
![4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B11469457.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}butanamide](/img/structure/B11469459.png)
![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B11469465.png)

![6-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11469468.png)
![10-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B11469476.png)
![4-(dimethylamino)-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11469480.png)
